2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole
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Overview
Description
2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C16H12Cl2N2S and its molecular weight is 335.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, closely related to 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole, has been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds, including a derivative known as tiflamizole, demonstrated significant potency in rat adjuvant-induced arthritis and mouse phenyl-p-benzoquinone writhing assays, outperforming standard drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).
Antiproliferative Properties and DNA Binding
New diamidino-, diisopropylamidino-, and diimidazolinyl-substituted derivatives of phenyl benzothiazolyl and dibenzothiazolyl furans and thiophenes, akin to the structure of this compound, were prepared and shown to have significant antiproliferative effects on various tumor cell lines. These compounds also demonstrated efficient minor groove binding properties to DNA, suggesting a potential mechanism for their antiproliferative activity (Racané et al., 2010).
Imidazole-Based Medicinal Chemistry
Imidazole rings, central to the structure of this compound, are prevalent in a variety of biologically active compounds. They are known for their ability to bind with enzymes and receptors in biological systems, showcasing diverse bioactivities. Imidazole-based compounds are used to treat various diseases and are increasingly valuable in medicinal chemistry for their therapeutic potency (Zhang et al., 2014).
Corrosion Inhibition
Imidazole derivatives, including structures similar to this compound, have been investigated for their corrosion inhibition properties. Studies involving different imidazole molecules, including those with hydroxyl groups, have demonstrated significant efficiency in inhibiting corrosion, with mechanisms involving both physisorption and chemisorption (Prashanth et al., 2021).
Antifungal Applications
Related imidazole compounds have been synthesized and found effective as antifungal agents. For instance, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride demonstrated high efficacy against guinea pig dermatophytosis when applied topically in cream and gel formulations (Ogata et al., 1983).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit strong anti-helicobacter pylori activity . Helicobacter pylori is a Gram-negative microaerophilic bacterium associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
It can be inferred from similar compounds that they may inhibit the growth of helicobacter pylori
Biochemical Pathways
Given its potential anti-helicobacter pylori activity, it may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium .
Result of Action
Based on its potential anti-helicobacter pylori activity, it may lead to the inhibition of the growth of this bacterium, thereby alleviating the associated gastric conditions .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-13-7-6-11(8-14(13)18)10-21-16-19-9-15(20-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXPUQAMFJYKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.